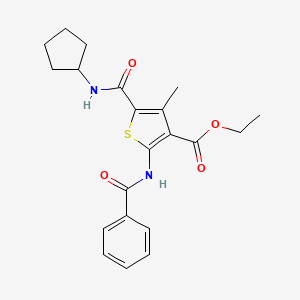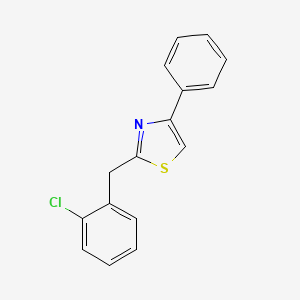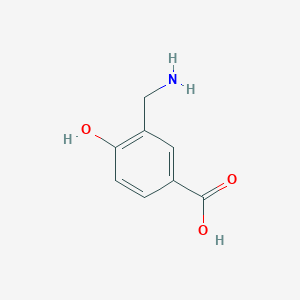![molecular formula C23H17BrN2O2 B11079816 N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B11079816.png)
N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizinyl Group: Starting with a suitable indole derivative, the indolizinyl group can be formed through cyclization reactions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or indolizinyl groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The bromine atom in the bromobenzyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutics.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- N-(4-methylbenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- N-(4-fluorobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Uniqueness
N-(4-bromobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C23H17BrN2O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
InChI |
InChI=1S/C23H17BrN2O2/c24-18-11-9-16(10-12-18)15-25-23(28)22(27)21-20(17-6-2-1-3-7-17)14-19-8-4-5-13-26(19)21/h1-14H,15H2,(H,25,28) |
InChI Key |
LHRZUIACEDKFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079735.png)

![N'-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11079753.png)
![diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate](/img/structure/B11079760.png)
![3a-(4-tert-Butyl-phenyl)-3,3,6,6-tetramethyl-tetrahydro-furo[3,2-b]furan-2,5-dione](/img/structure/B11079766.png)
![2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide](/img/structure/B11079769.png)
![6-(2-Fluoro-benzylsulfanyl)-5-phenyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B11079772.png)
![(6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone](/img/structure/B11079779.png)
![(6Z)-N-hydroxy-5-methyl-2-(methylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine](/img/structure/B11079782.png)
![(5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11079791.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079799.png)
![1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11079806.png)


